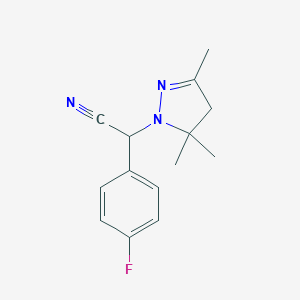
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as FPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPTA is a pyrazoline derivative that is synthesized through a multi-step process.
科学的研究の応用
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic agent for imaging cancer cells. In biochemistry, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been used as a probe to study the interaction of proteins with small molecules. In materials science, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been used as a building block for the synthesis of functional materials.
作用機序
The mechanism of action of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, studies have shown that (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to have a low toxicity profile and does not exhibit any significant side effects. In vitro studies have shown that (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the growth of various cancer cells such as breast, lung, and colon cancer cells. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to be effective in inhibiting the growth of multidrug-resistant cancer cells.
実験室実験の利点と制限
One of the main advantages of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is also easy to synthesize and can be obtained in high yields. However, one limitation of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One direction is to further investigate its anti-tumor activity and its potential use as a diagnostic agent for imaging cancer cells. Another direction is to study its interaction with proteins and its potential use as a probe in protein studies. Additionally, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be used as a building block for the synthesis of functional materials, and further research can be done in this area. Finally, the synthesis of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be optimized to improve its solubility in water, which can make it more useful in certain experiments.
合成法
The synthesis of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves a multi-step process that includes the reaction of 4-fluoroaniline with 2,4-pentanedione to form 4-fluoro-3-hydroxyacetanilide. This intermediate is then treated with hydrazine hydrate to form 4-fluoro-3-hydrazinoacetanilide, which is then reacted with 3,5,5-trimethyl-1H-pyrazole-4-carboxylic acid to form (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile.
特性
製品名 |
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
分子式 |
C14H16FN3 |
分子量 |
245.29 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C14H16FN3/c1-10-8-14(2,3)18(17-10)13(9-16)11-4-6-12(15)7-5-11/h4-7,13H,8H2,1-3H3 |
InChIキー |
JWLAMZGVAKRUKS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=C(C=C2)F |
正規SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)